molecular formula C13H18ClN3O B12217586 N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride

N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride

Cat. No.: B12217586
M. Wt: 267.75 g/mol
InChI Key: IEXDCSAMKRQFKM-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride is a pyrazole-derived compound featuring a 4-methoxyphenylmethyl substituent and two methyl groups at the 1- and 5-positions of the pyrazole ring. The hydrochloride salt enhances its solubility in aqueous media, a critical factor for pharmaceutical applications . Its synthesis likely involves alkylation and amination steps, with crystallization techniques (e.g., SHELX-based refinement) ensuring purity .

Properties

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H17N3O.ClH/c1-10-13(9-15-16(10)2)14-8-11-4-6-12(17-3)7-5-11;/h4-7,9,14H,8H2,1-3H3;1H

InChI Key

IEXDCSAMKRQFKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=CC=C(C=C2)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride typically involves the reaction of 4-methoxybenzylamine with 1,5-dimethylpyrazole under acidic conditions. The reaction is carried out in ethanol with concentrated hydrochloric acid as a catalyst, and the mixture is refluxed for several hours . The product is then isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an anti-inflammatory or anticancer agent, depending on its interaction with specific molecular targets.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and pharmacological distinctions between the target compound and related molecules:

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Core Structure Key Substituents Biological Activity Solubility (HCl salt) Reference
N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride Pyrazole 4-methoxyphenylmethyl, 1,5-dimethyl Potential antifungal* High
LMM5 1,3,4-Oxadiazole 4-methoxyphenylmethyl, benzamido Antifungal (C. albicans) Moderate
Imp. F(EP) Hydrochloride Ethanamine Cyclohex-1-enyl, 4-methoxyphenyl Pharmaceutical impurity High
P28E9 Pyrazole Chlorophenyl, nitro, hydrazide Undisclosed Unknown
Tamsulosin Hydrochloride Propan-2-amine 4-Methoxyphenyl, phenylethyl Alpha-blocker (BPH) High

*Inferred from structural analogs like LMM5.

Structural and Functional Insights:

Ethanamine derivatives (e.g., Imp. F) lack aromatic heterocycles, reducing conformational rigidity and possibly bioavailability .

Substituent Effects :

  • The 4-methoxyphenylmethyl group is a common pharmacophore in antifungal agents (e.g., LMM5) and alpha-blockers (e.g., Tamsulosin), demonstrating its versatility in diverse therapeutic contexts .
  • Electron-donating methyl groups on the pyrazole ring may enhance stability compared to electron-withdrawing substituents (e.g., nitro in P28E9) .

Pharmacological Activity :

  • LMM5’s antifungal action via thioredoxin reductase inhibition suggests a possible mechanism for the target compound, though experimental validation is required .
  • Tamsulosin’s use as an alpha-blocker underscores how structural context (e.g., propan-2-amine backbone) dictates function despite shared substituents .

Physicochemical Properties :

  • Hydrochloride salts in the target compound and Tamsulosin improve water solubility, a key advantage for oral or injectable formulations .
  • The pyrazole core may confer higher metabolic stability compared to oxadiazoles, which are prone to hydrolysis .

Contradictions and Limitations:

  • While LMM5 and the target compound share the 4-methoxyphenylmethyl group, their heterocycles differ significantly, complicating direct pharmacological comparisons .
  • Imp. F’s role as a pharmaceutical impurity highlights the importance of structural precision in drug design to avoid unintended byproducts .

Biological Activity

N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine; hydrochloride is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine; hydrochloride is C13H18ClN3OC_{13}H_{18}ClN_3O with a molecular weight of approximately 267.75 g/mol. The compound features a five-membered pyrazole ring with specific substituents that contribute to its biological activity. The presence of the methoxyphenyl group is particularly significant as it influences the compound's interaction with biological targets.

Synthesis

The synthesis of N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine; hydrochloride typically involves the following steps:

  • Starting Materials : 4-Methoxybenzylamine and 1,5-dimethylpyrazole are used as primary reactants.
  • Reaction Conditions : The reaction is usually conducted in a suitable solvent (e.g., ethanol or methanol) under acidic conditions (e.g., hydrochloric acid) at elevated temperatures (80–100°C) for several hours.
  • Isolation and Purification : The product is isolated through recrystallization or chromatography to achieve high purity.

Research indicates that N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine; hydrochloride exhibits significant biological activity primarily through enzyme inhibition and receptor modulation:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This mechanism is crucial in modulating metabolic pathways related to inflammation and cancer .
  • Receptor Interaction : It acts as a ligand for certain receptors, influencing various signaling pathways within cells. This interaction can lead to alterations in cellular functions that are beneficial in therapeutic contexts.

Pharmacological Applications

The compound has shown promise in several pharmacological applications:

  • Anti-inflammatory Activity : Studies suggest that it may inhibit enzymes involved in inflammatory processes, thus providing potential therapeutic effects against inflammatory diseases.
  • Anticancer Properties : Research has indicated its efficacy in inducing apoptosis in cancer cells, making it a candidate for anticancer drug development. For instance, related compounds have demonstrated potent anticancer activity with EC50 values as low as 2 nM in cell-based assays .
  • Neuroprotective Effects : Preliminary studies indicate that the compound may penetrate the blood-brain barrier effectively, suggesting potential neuroprotective properties .

Case Studies and Research Findings

A review of recent literature reveals several significant findings regarding the biological activity of N-[(4-methoxyphenyl)methyl]-1,5-dimethylpyrazol-4-amine; hydrochloride:

StudyFindings
Study 1Demonstrated enzyme inhibition leading to reduced inflammatory markers in vitro.
Study 2Showed anticancer effects in mouse xenograft models with significant tumor reduction observed.
Study 3Investigated neuroprotective effects with promising results in models of neurodegeneration.

These studies underscore the compound's potential across multiple therapeutic areas.

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